![molecular formula C23H33N5O7S B561809 (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid CAS No. 102849-12-7](/img/structure/B561809.png)

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid

Overview

Description

3-(N-Maleimidopropionyl)-biocytin (MPB) is a versatile thiol-specific biotinylating reagent. It is specific for sulfhydryl groups or reduced disulfide bonds and will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5. This probe can be used in combination with the appropriate avidin- or streptavidin-conjugated markers (i.e., fluorescent, enzyme-conjugated, etc.). MPB can be used to detect protein sulfhydryl groups on dot blots with sensitivities in the femtomole range. MPB can be utilized for cell sorting, enzyme immunoassay, protein blotting, and various cytochemical procedures.

Mechanism of Action

Target of Action

3-(N-Maleimidopropionyl)biocytin, also known as Nalpha-(3-Maleimidylpropionyl)Biocytin, is a versatile biotinylating reagent . Its primary targets are cysteine residues of peptides and proteins . These residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein.

Mode of Action

This compound selectively biotinylates thiol groups, making it ideal for thiol-specific labeling . . This selective interaction allows for precise modification of target proteins.

Biochemical Pathways

The biochemical pathways affected by 3-(N-Maleimidopropionyl)biocytin are largely dependent on the specific proteins being targeted. As a biotinylating agent, it can be used to study various biochemical pathways where the targeted proteins are involved. For instance, it has been used for mitochondrial structure research .

Result of Action

The result of the action of 3-(N-Maleimidopropionyl)biocytin is the biotinylation of target proteins. This modification can be used to detect protein SH groups on dot blots in the femtomole range . It can be used for protein blotting, enzyme immunoassay, protein immobilization, and various cytochemical procedures .

Action Environment

The action of 3-(N-Maleimidopropionyl)biocytin is influenced by environmental factors such as pH. It will not label proteins lacking a free sulfhydryl group at a pH between 6.5 and 7.5 . Therefore, the pH of the environment is a critical factor influencing its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3-(N-Maleimidopropionyl)biocytin plays a significant role in biochemical reactions. It can be used to couple biotin to cystein residues of peptides and proteins . This compound selectively biotinylates thiol groups, making it ideal for thiol-specific labeling .

Cellular Effects

The effects of 3-(N-Maleimidopropionyl)biocytin on various types of cells and cellular processes are profound. It influences cell function by enabling precise labeling of proteins that possess free sulfhydryl groups . This labeling can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-(N-Maleimidopropionyl)biocytin exerts its effects through binding interactions with biomolecules. Its specificity for sulfhydryl groups or reduced disulfide bonds enables it to interact with these groups on proteins . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation.

Properties

CAS No. |

102849-12-7 |

|---|---|

Molecular Formula |

C23H33N5O7S |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |

InChI |

InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15+,16+,21+/m1/s1 |

InChI Key |

KWNGAZCDAJSVLC-JXSLOMFPSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |

Appearance |

Assay:≥80%A crystalline solid |

Synonyms |

N2-[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-N6-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-lysine; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

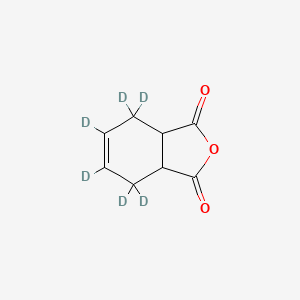

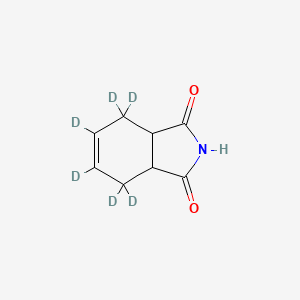

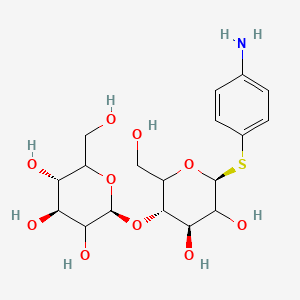

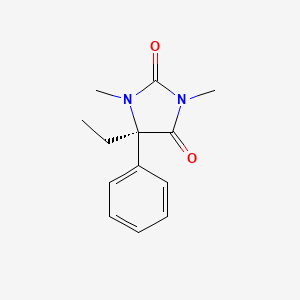

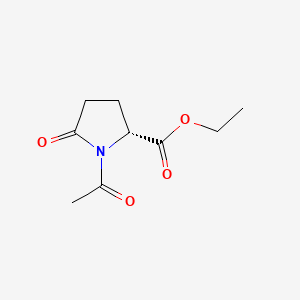

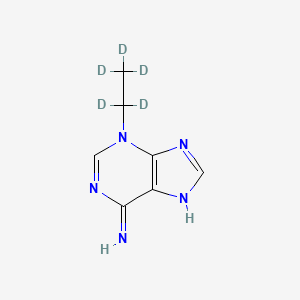

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 3-(N-Maleimidopropionyl)biocytin?

A: 3-(N-Maleimidopropionyl)biocytin functions as a thiol-specific reagent, selectively targeting free sulfhydryl groups (-SH) present on proteins and other biomolecules. [, , , , , , ] The maleimide group within its structure reacts with these free thiols, forming a stable thioether bond. [, , ] This covalent modification allows for the detection, isolation, and study of proteins containing accessible cysteine residues. [, , , , ]

Q2: How is 3-(N-Maleimidopropionyl)biocytin utilized in the study of mycothiol?

A: 3-(N-Maleimidopropionyl)biocytin plays a crucial role in investigating mycothiol (MSH), a vital low-molecular-weight thiol in mycobacteria. [, ] The compound is employed to biotinylate MSH by targeting its thiol group. [] This biotinylation allows for the sensitive detection and quantification of MSH through enzyme-linked immunosorbent assays (ELISAs), utilizing either a biotin-capture or an MSH-capture approach. []

Q3: Can 3-(N-Maleimidopropionyl)biocytin provide insights into protein structure and function?

A: Yes, 3-(N-Maleimidopropionyl)biocytin proves valuable in studying the structural and functional aspects of proteins. For instance, in the context of the Agrobacterium VirB/VirD4 Type IV Secretion System, it was used to investigate the topology of the VirB2 pilin protein within the inner membrane. [] By assessing the accessibility of cysteine residues engineered into the protein to 3-(N-Maleimidopropionyl)biocytin labeling, researchers could define the protein's transmembrane domains and the location of specific loops. []

Q4: Has 3-(N-Maleimidopropionyl)biocytin contributed to understanding redox-dependent processes?

A: Research on the annexin A2-S100A10 heterotetramer (AIIt) showcases the compound's utility in elucidating redox-dependent processes. [] 3-(N-Maleimidopropionyl)biocytin was used to label AIIt, and the loss of labeling upon plasminogen treatment indicated the oxidation of AIIt thiols during plasmin disulfide reduction. [] This finding, along with other experimental evidence, led to the identification of AIIt as a substrate of the thioredoxin system and provided insights into the intricate redox regulation of plasmin processing. []

Q5: Are there studies investigating 3-(N-Maleimidopropionyl)biocytin binding to specific protein targets?

A: While most research utilizes 3-(N-Maleimidopropionyl)biocytin as a probe for free thiols, one study explored its binding affinity towards the tetanus toxin C fragment (TetC). [] Utilizing a combination of computational modeling, electrospray ionization mass spectrometry (ESI-MS), and NMR spectroscopy, researchers identified 3-(N-Maleimidopropionyl)biocytin as a potential ligand for a conserved deep cleft on TetC, designated as Site-2. [] This finding highlights the potential for further investigation of the compound's interactions with specific protein targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)